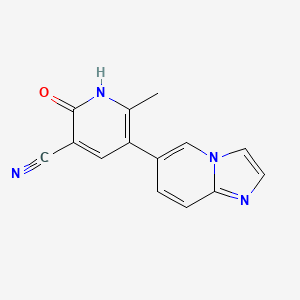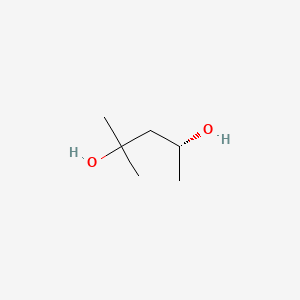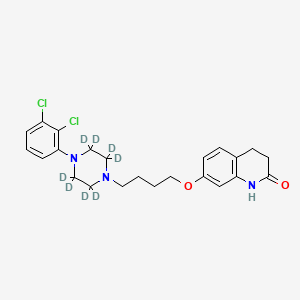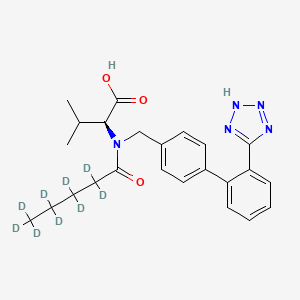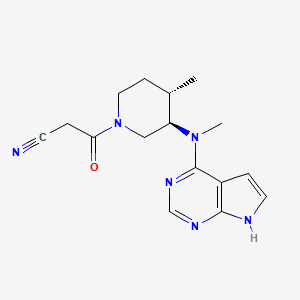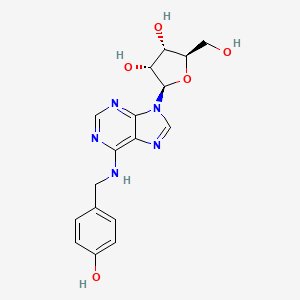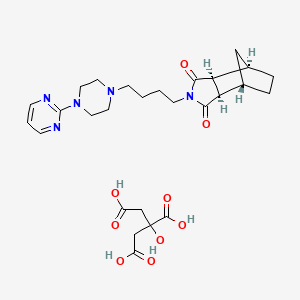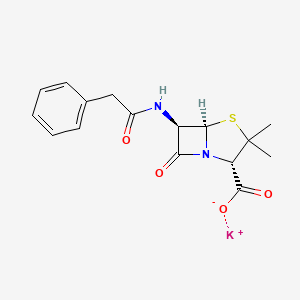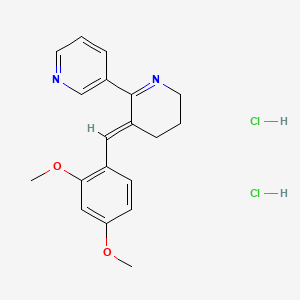
Dmxb-A
Vue d'ensemble
Description
DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Molecular Structure Analysis
DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .
Applications De Recherche Scientifique
Neuroinflammation and Parkinson’s Disease
GTS-21 has been studied for its anti-inflammatory and neuroprotective effects in neuroinflammation and Parkinson’s disease (PD) mouse models . It inhibits the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia . It has anti-inflammatory properties by inhibiting PI3K/Akt, NF-κB, and upregulating AMPK, Nrf2, CREB, and PPARγ signals .
Cognitive Enhancement
A synthetic derivative of GTS-21, known as 3-(2,4-Dimethoxybenzylidene)-Anabaseine (DMXBA), has been shown to improve memory in experimental animals and humans . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .
Dopamine Release
GTS-21 has been found to stimulate dopamine release from rat striatal slices . This suggests potential applications in conditions where dopamine function is impaired, such as Parkinson’s disease and certain psychiatric disorders.
Macrophage Activation
In RAW 264.7 cells, a macrophage-like cell line, GTS-21 has been shown to significantly increase the phagocytic activity of macrophages in a dose-dependent manner . This suggests potential applications in conditions where enhanced macrophage activity might be beneficial, such as in the clearance of pathogens or cellular debris.
Reduction of Hyperacetylation
GTS-21 has been found to reduce hyperacetylation of HMGB1 induced by hyperoxia in RAW 264.7 cells . This suggests potential applications in conditions where HMGB1 hyperacetylation is a problem, such as in certain inflammatory conditions.
Neuroprotection in Systemic Inflammation
The anti-inflammatory and neuroprotective properties of GTS-21 have been confirmed in LPS-induced systemic inflammation model mice . In LPS-injected mouse brains, GTS-21 reduced microglial activation and production of proinflammatory markers .
Restoration of Locomotor Activity
In the brains of MPTP-injected mice, GTS-21 restored locomotor activity and dopaminergic neuronal cell death while inhibiting microglial activation and pro-inflammatory gene expression . This suggests potential applications in conditions where restoration of locomotor activity is desired, such as in Parkinson’s disease or other movement disorders.
Potential Therapeutic Applications
Given its various effects on inflammation, neuroprotection, dopamine release, and cognitive enhancement, GTS-21 has potential therapeutic applications in a range of neuroinflammatory and neurodegenerative diseases, including but not limited to Parkinson’s disease .
Mécanisme D'action
Target of Action
GTS-21 dihydrochloride, also known as Dmxb-A, is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It binds to both the α4β2 and α7 subtypes of neural nicotinic acetylcholine receptors (nAChRs), but activates only the α7 subtype to any significant extent .
Mode of Action
The mode of action of GTS-21 dihydrochloride involves the alpha (7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process represents a potential new target for therapeutic intervention in schizophrenia .
Biochemical Pathways
The biochemical pathways affected by GTS-21 dihydrochloride involve Nrf2 and CREB signaling pathways, which are commonly involved in the anti-inflammatory and neuroprotective effects of GTS-21 dihydrochloride . The stimulation of the α7 nAChR by GTS-21 dihydrochloride may have therapeutic promise for neurodegenerative diseases characterized by microglial activation .
Pharmacokinetics
GTS-21 dihydrochloride is rapidly and extensively absorbed after oral administration. In rat studies, GTS-21 dihydrochloride showed linear pharmacokinetics over doses ranging from 1 to 10 mg/kg with an absolute bioavailability of 23% . These properties impact the bioavailability of GTS-21 dihydrochloride, making it an effective therapeutic agent.
Result of Action
The molecular and cellular effects of GTS-21 dihydrochloride’s action include memory and cognition enhancement activity, as demonstrated in human clinical trials . GTS-21 dihydrochloride has been shown to enhance macrophage function by inhibiting the release of nuclear HMGB1, thereby improving bacterial clearance and reducing acute lung injury .
Action Environment
The action of GTS-21 dihydrochloride can be influenced by environmental factors such as oxygen levels. For instance, in a study where mice were exposed to hyperoxia (≥99% O2) and subsequently challenged with Pseudomonas aeruginosa, the systemic administration of GTS-21 dihydrochloride significantly increased bacterial clearance, decreased acute lung injury, and decreased accumulation of airway HMGB1 compared to the saline control . This suggests that the α7nAChR represents a potential pharmacological target to improve the clinical outcome of patients on ventilators by augmenting host defense against bacterial infections .
Orientations Futures
DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .
Propriétés
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H/b15-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYFUGAAFLYJL-BXGYHSFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GTS-21 dihydrochloride | |
CAS RN |
156223-05-1 | |
| Record name | 3-(2,4-dimethoxybenzylidene)anabaseine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
